6-Fluoro-L-Tryptophan

Vue d'ensemble

Description

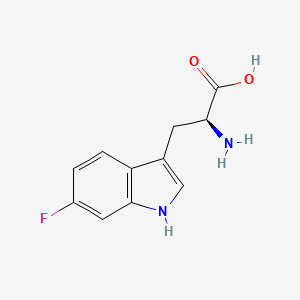

6-Fluoro-L-Tryptophan is a fluorinated derivative of the essential amino acid tryptophan. It is characterized by the substitution of a fluorine atom at the sixth position of the indole ring. This modification imparts unique properties to the compound, making it valuable in various scientific and industrial applications. The molecular formula of this compound is C11H11FN2O2, and it has a molecular weight of 222.22 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-L-Tryptophan can be achieved through several methods. One common approach involves the fluorination of L-Tryptophan using electrophilic or nucleophilic fluorination agents. For instance, copper-mediated radiofluorination has been employed to introduce fluorine-18 into the aromatic ring of tryptophan . This method involves the use of copper catalysts and fluorine-18 sources, resulting in high radiochemical yields and purity.

Another method involves the use of fluorinase enzymes, which catalyze the incorporation of fluorine into organic molecules under mild conditions . This enzymatic approach is advantageous due to its selectivity and environmentally friendly nature.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions. The process may include the use of automated synthesis modules to ensure high yield and purity. The choice of fluorination method depends on factors such as cost, scalability, and desired product specifications.

Analyse Des Réactions Chimiques

Types of Reactions

6-Fluoro-L-Tryptophan undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert this compound to its reduced forms, such as dihydro derivatives.

Substitution: The fluorine atom in this compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions may involve nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions result in the formation of various substituted tryptophan derivatives.

Applications De Recherche Scientifique

Neurochemical Research

6F-Trp is primarily recognized as a serotonin (5-HT) synthesis inhibitor . Studies have demonstrated that administration of 6F-Trp in animal models leads to a significant transient depletion of serotonin levels in the brain. Specifically, research indicated that serotonin levels could drop by approximately 60-65% within 1 to 3 hours post-administration before returning to baseline levels after about 6 hours . This characteristic makes 6F-Trp valuable for studying the dynamics of serotonin metabolism and its neurochemical pathways.

Table 1: Neurochemical Effects of 6-Fluoro-L-Tryptophan

| Parameter | Effect | Observation Time |

|---|---|---|

| Serotonin Depletion | ~60-65% reduction | 1-3 hours |

| Recovery to Baseline | Yes | ~6 hours |

| Impact on Other Neurotransmitters | None observed | N/A |

The mechanism behind this effect is believed to involve the inhibition of tryptophan incorporation into proteins, leading to an increase in free tryptophan levels in the brain . Such properties allow researchers to manipulate serotonin levels for experimental purposes, providing insights into various psychiatric and neurological disorders.

Imaging Applications

Another significant application of 6F-Trp lies in its use as a PET (Positron Emission Tomography) radiotracer . The compound can be labeled with fluorine-18 to create radiolabeled derivatives such as N^In-methyl-6-[^18F]fluorotryptophan and 5-hydroxy-7-[^18F]fluorotryptophan . These tracers are designed for selective visualization of tryptophan metabolism pathways in vivo, particularly targeting the kynurenine pathway and serotonin synthesis pathways .

Table 2: Radiotracers Derived from this compound

| Radiotracer | Target Pathway | Radiochemical Yield (%) | Stability |

|---|---|---|---|

| N^In-methyl-6-[^18F]fluorotryptophan | Kynurenine pathway | 45 ± 7 | Stable |

| 5-hydroxy-7-[^18F]fluorotryptophan | Serotonin synthesis | 29 ± 4 | Stable |

These PET tracers have shown preferential uptake in serotonergic brain regions, making them promising candidates for preclinical evaluation in understanding disorders associated with serotonin dysregulation, such as depression and anxiety .

Metabolic Studies

Research has also highlighted the potential of 6F-Trp in metabolic studies, particularly concerning its metabolites. After administration, several metabolites are formed, including 6-fluoro-5-hydroxytryptophan , which may serve as valuable markers for tracing neuronal pools of serotonin . This capability can enhance our understanding of metabolic pathways involving tryptophan and its derivatives.

Table 3: Metabolites of this compound

| Metabolite | Description |

|---|---|

| 6-fluoro-5-hydroxytryptophan | Potential marker for serotonin pools |

| 6-fluoro-5-HIAA | Involved in serotonin degradation |

Case Studies

While comprehensive clinical trials involving human subjects are still lacking for 6F-Trp, animal studies have provided substantial data regarding its neurochemical effects and potential applications in imaging and metabolic tracking. For instance, studies conducted on rats have shown detailed kinetics and metabolism of the compound, revealing insights into how it influences neurotransmitter levels and brain chemistry .

Mécanisme D'action

The mechanism of action of 6-Fluoro-L-Tryptophan involves its incorporation into biological systems where it mimics the behavior of natural tryptophan. The fluorine atom’s presence can alter the compound’s interaction with enzymes and receptors, affecting metabolic pathways. For instance, in PET imaging, this compound is taken up by cells via amino acid transporters and metabolized through the kynurenine pathway . This allows for the visualization of metabolic activity in tissues.

Comparaison Avec Des Composés Similaires

6-Fluoro-L-Tryptophan can be compared with other fluorinated tryptophan derivatives, such as:

- 4-Fluoro-L-Tryptophan

- 5-Fluoro-L-Tryptophan

- 7-Fluoro-L-Tryptophan

Each of these compounds has unique properties due to the position of the fluorine atom on the indole ring. For example, 4-Fluoro-L-Tryptophan and 5-Fluoro-L-Tryptophan are also used in NMR studies and PET imaging . this compound is particularly noted for its high radiochemical yield and purity when synthesized using copper-mediated radiofluorination .

Activité Biologique

6-Fluoro-L-Tryptophan (6-F-TRP) is a fluorinated analog of the essential amino acid L-tryptophan, which has garnered attention for its potential biological activities and applications in various fields, including neuroscience and cancer research. This article explores the biological activity of 6-F-TRP, focusing on its pharmacokinetics, interactions with neurotransmitter systems, and potential therapeutic applications.

This compound is characterized by the presence of a fluorine atom at the 6-position of the indole ring. Its chemical formula is , and it is classified as an indolyl carboxylic acid. The introduction of fluorine alters its biological properties compared to L-tryptophan, affecting its binding affinity and metabolic pathways .

Binding Affinity

Research has demonstrated that 6-F-TRP exhibits different binding characteristics compared to L-tryptophan. In studies assessing albumin binding, it was found that 80% of L-tryptophan and approximately 50% of 6-F-TRP bind to serum albumin at a concentration of 600 µM. The affinity constants (Ka) for L-tryptophan and 6-F-TRP were reported as M and M, respectively . This significant difference in binding affinity suggests that the presence of fluorine may impact the compound's distribution in biological systems.

Blood-Brain Barrier (BBB) Penetration

The ability of 6-F-TRP to cross the blood-brain barrier (BBB) has been investigated through competitive inhibition studies with other amino acids. It was observed that co-administration with L-valine reduced the brain uptake of both L-tryptophan and 6-F-TRP, indicating that these compounds compete for transport across the BBB . This property is crucial for its potential use in neurological applications.

Neurotransmitter Interactions

This compound has been shown to influence serotonin levels in the brain. It acts as a competitive inhibitor in serotonin synthesis pathways, potentially altering serotoninergic signaling. The compound's structural modification allows it to interact with tryptophan hydroxylase, which is responsible for converting tryptophan into serotonin .

Case Studies and Applications

- Cancer Research :

- PET Imaging : Recent studies have explored the use of radiolabeled derivatives of 6-F-TRP as potential PET tracers for visualizing tryptophan metabolism in tumors. These tracers can selectively target pathways involved in tumor growth and metabolism, particularly in tumors expressing indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan degradation .

- Neuroscience :

- Behavioral Studies : Animal studies have indicated that administration of 6-F-TRP influences behavior related to serotonin modulation, suggesting its potential role in treating mood disorders or conditions associated with altered serotonin levels.

Summary Table of Biological Activities

| Property | Observation |

|---|---|

| Chemical Formula | |

| Albumin Binding | ~50% binding at 600 µM |

| Affinity Constant (Ka) | L-Tryptophan: M 6-F-TRP: M |

| BBB Penetration | Competitive inhibition with L-valine |

| Serotonin Interaction | Competitive inhibitor for serotonin synthesis |

| Potential Applications | Cancer imaging, mood disorder treatment |

Propriétés

IUPAC Name |

(2S)-2-amino-3-(6-fluoro-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2O2/c12-7-1-2-8-6(3-9(13)11(15)16)5-14-10(8)4-7/h1-2,4-5,9,14H,3,13H2,(H,15,16)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMEXGEAJNZRQEH-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC=C2CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1F)NC=C2C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19310-00-0 | |

| Record name | 6-Fluorotryptophan, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019310000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-FLUOROTRYPTOPHAN, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WB5L1P9TZO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.